N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
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Description
N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, also known as EPN, is a chemical compound that has been extensively researched in recent years due to its potential applications in various scientific fields. EPN is a small molecule that has shown promising results in various studies, making it a popular choice for researchers in the scientific community.
Scientific Research Applications
YM-244769 as a Neuroprotective Agent
YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, has been shown to protect against hypoxia/reoxygenation-induced neuronal cell damage. This compound's pharmacological properties suggest therapeutic potential as a neuroprotective drug, highlighting the importance of such inhibitors in medical research and potential treatment strategies for neuronal damage (Iwamoto & Kita, 2006).
Structural Analysis of Nicotinamide Cocrystals
Research into the structural and energetic analysis of molecular assemblies involving nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids has provided insight into basic recognition patterns and crystal lattice energetic features. This study emphasizes the role of such cocrystals in understanding the interaction networks and the relative affinity of components, contributing to the design of more efficient pharmaceuticals (Jarzembska et al., 2017).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effect on mild steel in hydrochloric acid solution. This research outlines the potential industrial applications of nicotinamide derivatives in protecting metals from corrosion, demonstrating the compound's versatility beyond biomedical applications (Chakravarthy et al., 2014).
Fluorescent Analogs for Biochemical Research
The development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) for biochemical research represents another significant application. These analogs, through their enhanced fluorescence properties, facilitate the study of enzymatic reactions and protein dynamics, contributing to our understanding of cellular metabolism (Barrio et al., 1972).
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-24-16-7-4-14(5-8-16)12-20-18(23)15-6-9-17(19-13-15)22-11-3-10-21-22/h3-11,13H,2,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXALLQXHBRUGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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